

Methyl 3-acetyl-4-aminobenzoate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-acetyl-4-aminobenzoate

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An In-depth Technical Guide to Methyl 3-acetyl-4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **methyl 3-acetyl-4-aminobenzoate**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for structurally related compounds and outlines general experimental protocols applicable to its synthesis and analysis.

Chemical Identity and Structure

Methyl 3-acetyl-4-aminobenzoate is an organic compound featuring a benzene ring substituted with a methyl ester, an acetyl group, and an amino group. Its chemical structure is foundational to its potential reactivity and biological activity.

Table 1: Chemical Identifiers for **Methyl 3-acetyl-4-aminobenzoate**

| Identifier | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 111714-47-7 | [1] |
| Molecular Formula | C ₁₀ H ₁₁ NO ₃ | |
| Molecular Weight | 193.20 g/mol | |
| IUPAC Name | methyl 3-acetyl-4-aminobenzoate | |

Physicochemical Properties

Specific experimental data for the physicochemical properties of **methyl 3-acetyl-4-aminobenzoate**, such as melting point, boiling point, and solubility, are not readily available in the cited literature. However, for the purpose of comparison, the properties of the related compounds, methyl 4-aminobenzoate and methyl 3-aminobenzoate, are provided below.

Table 2: Physicochemical Properties of Related Aminobenzoate Esters

| Property | Methyl 4-aminobenzoate | Methyl 3-aminobenzoate |
|------------------|---|-------------------------------------|
| Melting Point | 110-114 °C | ≥42 °C[2] |
| Boiling Point | 273.17 °C (estimate)[3][4][5] | 170 °C at 20 mmHg[2] |
| Water Solubility | Slightly soluble[3][4][5][6][7] | Slightly soluble (0.1-1%)[2] |
| Solubility | Soluble in alcohol and ether[3][4][5][6][7] | Soluble in deuterated chloroform[2] |

Spectroscopic Data

Detailed experimental spectra for **methyl 3-acetyl-4-aminobenzoate** are not available in the searched literature. The expected spectral characteristics can be inferred from its structure. For comparative purposes, data for related compounds are presented.

Table 3: Spectroscopic Data for Related Aminobenzoate Esters

| Data Type | Methyl 4-aminobenzoate | Methyl 3-aminobenzoate |
|---------------------|-----------------------------|------------------------|
| ¹ H NMR | Spectra available[8][9] | Spectra available[10] |
| ¹³ C NMR | Spectra available[8][9] | Data available |
| IR Spectra | Spectra available[8][9][11] | Spectra available[12] |
| Mass Spectra | Data available[9] | Data available[13] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of **methyl 3-acetyl-4-aminobenzoate** was not found, a general and plausible method would be the Fischer esterification of 3-acetyl-4-aminobenzoic acid.

Proposed Synthesis of Methyl 3-acetyl-4-aminobenzoate via Fischer Esterification

This protocol is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.

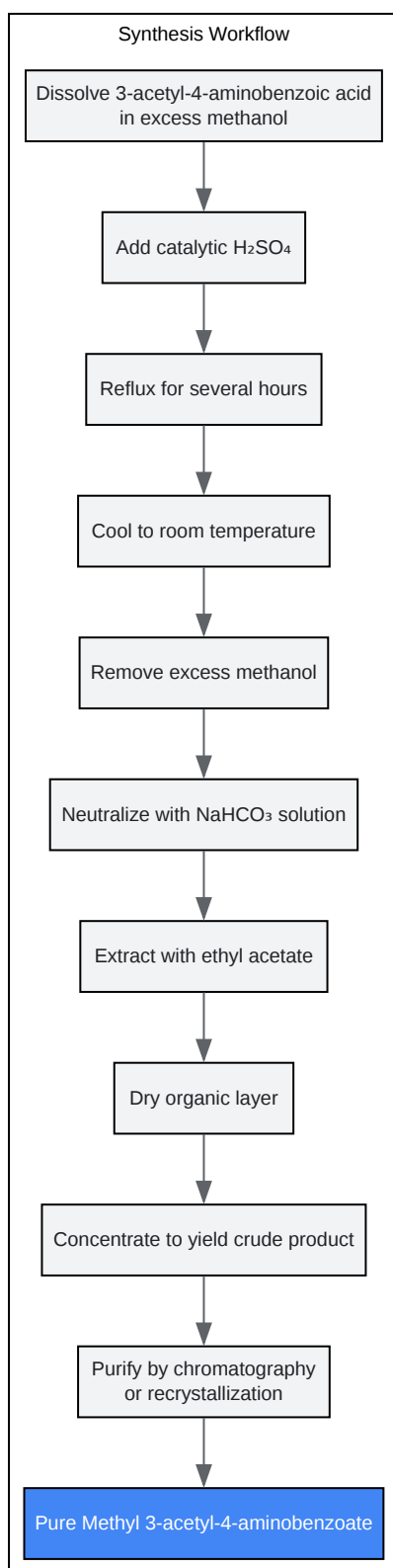
Materials:

- 3-acetyl-4-aminobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-acetyl-4-aminobenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Neutralization:** Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **methyl 3-acetyl-4-aminobenzoate** can be purified by column chromatography or recrystallization.



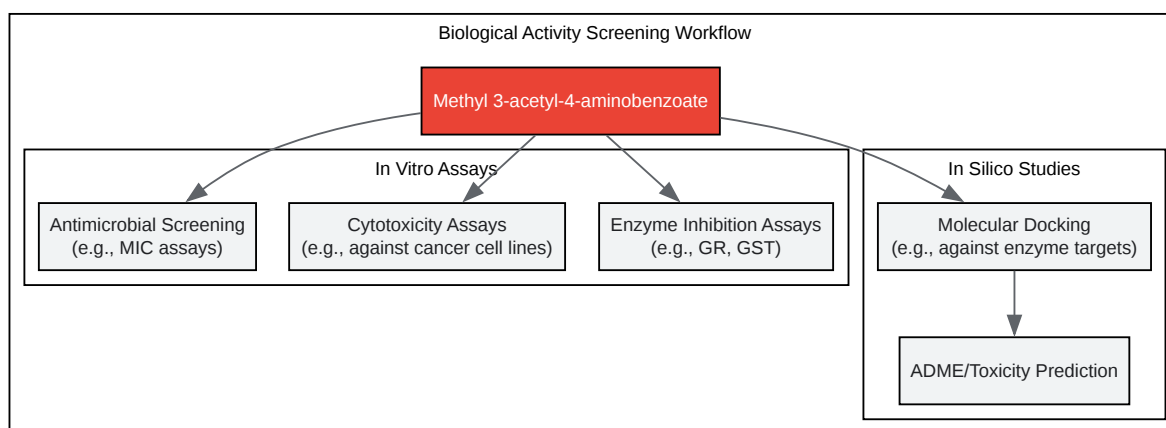
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A generalized workflow for the synthesis of **methyl 3-acetyl-4-aminobenzoate**.

Potential Biological Activity and Research Applications

While there is no specific information on the biological activity of **methyl 3-acetyl-4-aminobenzoate**, studies on related 4-aminobenzoic acid derivatives suggest potential areas for investigation. Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial and cytotoxic properties[14][15]. Furthermore, methyl 4-aminobenzoate derivatives have been studied as inhibitors of glutathione-related enzymes, which are important in cellular detoxification and antioxidant defense systems[16].

Given these precedents, a logical workflow for investigating the biological potential of **methyl 3-acetyl-4-aminobenzoate** would involve a series of in vitro and in silico screening assays.



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A logical workflow for the biological screening of **methyl 3-acetyl-4-aminobenzoate**.

Conclusion

Methyl 3-acetyl-4-aminobenzoate is a compound with a well-defined structure but limited publicly available experimental data. This guide has provided the known structural and identity information, and by drawing comparisons with related compounds, has offered insights into its

likely physicochemical properties and potential areas of biological relevance. The outlined experimental protocol for its synthesis provides a starting point for researchers interested in further investigating this molecule. Future studies are needed to fully characterize its chemical and biological profile.

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